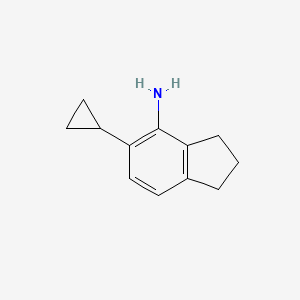

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-10-3-1-2-8(10)6-7-11(12)9-4-5-9/h6-7,9H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRSEGZEKUVJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine and Its Core Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine reveals several plausible disconnection points. The primary strategic disconnections involve the formation of the 2,3-dihydro-1H-indene core and the introduction of the cyclopropyl (B3062369) and amino functionalities onto the aromatic ring.

One logical approach begins with the disconnection of the C-N bond of the amine, suggesting a late-stage introduction of the amino group via methods such as nitration followed by reduction, or a directed ortho-metalation followed by amination. Further disconnection of the cyclopropyl group from the aromatic ring points towards a cyclopropanation reaction on a suitably functionalized indene (B144670) precursor.

Key Disconnection Pathways:

| Disconnection | Precursor | Subsequent Transformation |

| C(4)-NH2 bond | 4-Nitro-5-cyclopropyl-2,3-dihydro-1H-indene | Reduction |

| C(5)-Cyclopropyl bond | 5-Vinyl-2,3-dihydro-1H-inden-4-amine | Cyclopropanation |

| Indane Ring C-C bond | 3-(Aryl)propanoic acid or halide | Intramolecular Friedel-Crafts Acylation/Alkylation |

Construction of the 2,3-dihydro-1H-indene Core

The formation of the 2,3-dihydro-1H-indene (indane) skeleton is a pivotal step in the synthesis of the target molecule. Various methods have been developed for the construction of this bicyclic system, primarily involving intramolecular cyclization reactions.

Intramolecular Friedel-Crafts reactions are among the most powerful and widely used methods for the synthesis of the indane core. nih.gov This approach typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a Lewis acid catalyst, such as AlCl₃ or SnCl₄, to form an indanone intermediate. nih.gov Subsequent reduction of the ketone and the aromatic ring (if necessary) yields the desired 2,3-dihydro-1H-indene.

Alternatively, intramolecular Friedel-Crafts alkylation of a 3-arylpropyl halide can also be employed. nih.gov The choice between acylation and alkylation often depends on the nature of the substituents on the aromatic ring and the desired regioselectivity.

Intramolecular condensation reactions, such as the Dieckmann condensation of appropriate diesters, can also be utilized to construct the five-membered ring of the indane system, although this is a less common approach for simple indanes.

Comparison of Friedel-Crafts Type Cyclization Methods:

| Method | Substrate | Catalyst/Reagent | Advantages | Disadvantages |

| Acylation | 3-Arylpropanoic acid/acyl chloride | AlCl₃, SnCl₄, PPA | High yields, good regioselectivity | Harsh conditions, potential for rearrangements |

| Alkylation | 3-Arylpropyl halide | Lewis acids | Milder conditions in some cases | Prone to rearrangements, lower yields |

To synthesize this compound, the aromatic ring of the indane core must be appropriately functionalized. This can be achieved either by starting with a pre-functionalized aromatic precursor or by functionalizing the indane ring after its formation. organic-chemistry.org

Common functionalization reactions include nitration, halogenation, and acylation. For the target molecule, a plausible route involves the nitration of a 5-substituted indane to introduce a nitro group at the 4-position. Subsequent reduction of the nitro group, for instance by catalytic hydrogenation, would yield the desired 4-amino functionality.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. A directing group on the aromatic ring can guide a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position, allowing for the introduction of various electrophiles. This could be a viable strategy for introducing either the amine or a precursor to the cyclopropyl group.

Introduction and Stereocontrol of the Cyclopropyl Moiety

The introduction of the cyclopropyl group onto the aromatic ring is a critical step that defines the final structure of the target molecule. wikipedia.org This is typically achieved through cyclopropanation of an alkene precursor or via cross-coupling reactions.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. tcichemicals.comorganicreactions.orgmasterorganicchemistry.comwikipedia.orgnih.gov This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane (B1198618) stereospecifically. tcichemicals.commasterorganicchemistry.comwikipedia.org For the synthesis of the target molecule, a 5-vinyl-2,3-dihydro-1H-indene derivative would be a suitable substrate for this reaction. A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc, which can offer improved reactivity. tcichemicals.comwikipedia.org

Another common method for cyclopropanation involves the use of diazo compounds, such as diazomethane or ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). acs.orgwikipedia.orgwikipedia.orgresearchgate.networldscientific.com These reactions proceed via the formation of a metal carbene intermediate that then reacts with the alkene. wikipedia.org While highly efficient, the use of potentially explosive diazo compounds requires careful handling. acs.org

Overview of Common Cyclopropanation Reactions:

| Reaction | Reagents | Mechanism | Key Features |

| Simmons-Smith | CH₂I₂ + Zn(Cu) | Concerted addition of a zinc carbenoid | Stereospecific, tolerant of many functional groups |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Similar to Simmons-Smith | Often higher reactivity and yields |

| Diazo Compound Catalysis | Diazoalkane + Metal Catalyst (e.g., Rh₂(OAc)₄) | Formation of a metal carbene | High efficiency, potential for asymmetric catalysis |

Achieving stereocontrol during the cyclopropanation step is crucial when synthesizing chiral molecules. Asymmetric cyclopropanation can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. dicp.ac.cnnih.govwiley-vch.deacs.orgnih.gov

In the context of metal-catalyzed cyclopropanations with diazo compounds, the use of chiral ligands on the metal center can induce high levels of enantioselectivity. acs.orgnih.gov A variety of chiral ligands, such as those based on bis(oxazoline) (BOX) or porphyrin scaffolds, have been successfully employed in asymmetric cyclopropanation reactions. nih.gov

For Simmons-Smith type reactions, the presence of a chiral directing group, such as a hydroxyl group on a nearby stereocenter, can direct the cyclopropanation to a specific face of the alkene. organicreactions.org Additionally, the use of stoichiometric chiral additives can also lead to enantiomerically enriched products. organicreactions.org

Stereoselective Installation of the Cyclopropyl Group at the 5-Position

The introduction of a cyclopropyl ring onto an aromatic system, particularly in a stereoselective manner, is a key challenge in the synthesis of the target compound. Advanced methodologies for cyclopropanation often involve the reaction of an alkene with a carbene or carbenoid species. For a precursor to this compound, this would typically involve creating a double bond at the C4-C5 position of the indane ring system, followed by a diastereoselective or enantioselective cyclopropanation.

Several catalytic systems are prominent in modern asymmetric cyclopropanation reactions. nih.govwikipedia.org These include transition metal complexes of copper, rhodium, cobalt, and iron, which catalyze the decomposition of diazo compounds to generate metal-carbene intermediates. nih.govwikipedia.org The choice of metal and, critically, the chiral ligand coordinated to it, dictates the stereochemical outcome of the reaction. For instance, cobalt-catalyzed systems have shown high efficacy for the cyclopropanation of various alkenes, including those within cyclic frameworks like indane. nih.govdicp.ac.cn

Biocatalysis offers a powerful alternative, utilizing engineered enzymes, such as cytochrome P450, to catalyze formal carbenoid transfers. caltech.edu These enzymatic methods can exhibit exceptional levels of regio- and stereoselectivity, operating under mild, environmentally benign conditions. caltech.edu Another well-established method is the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid, often suitable for the cyclopropanation of sterically accessible double bonds. nih.gov

| Catalytic System | Carbene Precursor | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) with Chiral Ligands | Diazoacetates (e.g., Ethyl diazoacetate) | Styrenes, Aliphatic Alkenes | High turnover numbers, excellent stereocontrol with appropriate ligands. | wikipedia.org |

| Cobalt-Pyridine-diimine (PDI) Complexes | gem-Dichloroalkanes + Zn | Monosubstituted, 1,1-disubstituted alkenes | Tolerates alkyl-substituted carbenes, high enantioselectivity. | nih.govdicp.ac.cn |

| Engineered Cytochrome P450 Enzymes | Ethyl diazoacetate (EDA) | Styrene derivatives | High stereoselectivity, operates in aqueous media, green chemistry approach. | caltech.edu |

| Simmons-Smith Reaction (Zn-Cu couple) | Diiodomethane (CH₂I₂) | Unactivated alkenes, allylic alcohols | Functional group tolerance, particularly with directing groups like hydroxyls. | nih.gov |

Formation and Transformation of the Amine Functionality at the 4-Position

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this strategy would typically commence from a 5-cyclopropyl-2,3-dihydro-1H-inden-4-one precursor. The reaction proceeds via the in-situ formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by reduction to the desired primary amine. masterorganicchemistry.com

The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and chemoselectivity. masterorganicchemistry.comcommonorganicchemistry.com A popular modern alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic and often more effective, particularly for hindered ketones. commonorganicchemistry.com For less reactive substrates, Lewis acids may be added to facilitate imine formation. commonorganicchemistry.com Furthermore, asymmetric reductive amination can be achieved using chiral catalysts or enzymes, providing a direct route to enantiomerically enriched amines. wikipedia.orgresearchgate.net

| Reducing Agent | Typical Solvents | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mild, selectively reduces imines over ketones at neutral/acidic pH. Toxic cyanide byproduct. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), THF | Non-toxic, mild, and generally applicable. Moisture sensitive. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both ketones and imines; requires careful control of reaction conditions (e.g., pre-formation of the imine). | commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Ni) | Methanol (MeOH), Ethanol (EtOH) | "Green" method, avoids hydride reagents. Can sometimes lead to side reactions. | wikipedia.org |

Nitration-Reduction Sequences for Amine Introduction

An alternative pathway to the 4-amino group involves electrophilic aromatic substitution, specifically nitration, followed by reduction. Starting with 5-cyclopropyl-2,3-dihydro-1H-indene, the directing effects of the substituents are paramount. The cyclopropyl group is known to be an activating, ortho-, para-directing group. acs.org In the bisected conformation, where the electronic stabilization of the intermediate is maximized, the para-directing effect is particularly strong. acs.orgdatapdf.com This would strongly favor the introduction of the nitro group at the 4-position, para to the cyclopropyl substituent.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, or with milder reagents like acetyl nitrate. acs.org Following successful regioselective nitration to yield 5-cyclopropyl-4-nitro-2,3-dihydro-1H-indene, the nitro group is readily reduced to the primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished with high efficiency using various methods.

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C (or PtO₂) | MeOH or EtOH, room temperature, 1-4 atm H₂ | Clean reaction, high yield, simple workup. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Tin(II) Chloride (SnCl₂·2H₂O) | EtOH or Ethyl Acetate, reflux | Effective and reliable, tolerates some functional groups. | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. |

| Iron (Fe) powder / HCl or NH₄Cl | EtOH/H₂O, reflux | Inexpensive, effective, and environmentally benign (produces iron oxides). | Reaction can be heterogeneous and sometimes requires vigorous conditions. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, room temperature | Mild conditions, useful for sensitive substrates. | Can sometimes lead to over-reduction or side products. |

Chemo- and Regioselective Functionalization Protocols

Further functionalization of the this compound scaffold requires careful consideration of the directing effects of the existing substituents to achieve chemo- and regioselectivity. The aromatic ring contains two powerful activating groups: the 4-amino group and the 5-cyclopropyl group. Both are ortho-, para-directors for electrophilic aromatic substitution. The primary amine is one of the strongest activating groups, and its directing effect will likely dominate, favoring substitution at the ortho positions (C3 and C5 relative to the amine, which are not on the aromatic ring) and the para position (C7).

Therefore, direct electrophilic substitution (e.g., halogenation, acylation) on the unprotected amine would likely occur on the nitrogen atom or at the C7 position of the indane ring. To functionalize other positions, the strong directing effect of the amine must be tempered, for instance, by converting it to a less activating amide (i.e., using it as a protecting group), which would still direct ortho and para. Selective functionalization of the aliphatic portion of the indane ring (C1, C2, C3) presents a different set of challenges, often requiring radical reactions or activation via adjacent functional groups.

Catalytic Approaches in the Synthesis of this compound

Modern catalysis is integral to the efficient synthesis of complex molecules like this compound. Catalytic methods offer advantages in terms of selectivity, efficiency, and sustainability over stoichiometric reagents.

As discussed, transition metal catalysis is central to the key bond-forming reactions:

Cyclopropanation: Chiral rhodium, copper, and cobalt complexes are essential for the catalytic asymmetric installation of the cyclopropyl group. nih.govwikipedia.org

C-N Bond Formation: While reductive amination is often performed with hydride reagents, catalytic hydrogenation over platinum, palladium, or nickel catalysts represents a greener alternative for the reduction of the intermediate imine. wikipedia.org Copper- or palladium-catalyzed amidation reactions are also powerful methods for forming C-N bonds, potentially applicable to the indane system. researchgate.net

Reduction and Deprotection: Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice for reducing nitro groups and for the deprotection of Cbz-protected amines. fishersci.co.uk

Biocatalysis is an increasingly important tool. The use of engineered enzymes, such as transaminases or oxidases, for asymmetric amination provides a direct and highly enantioselective route to chiral amines under mild, aqueous conditions, avoiding the use of metal catalysts and harsh reagents. researchgate.net Similarly, engineered heme proteins can catalyze cyclopropanation reactions with selectivities that are difficult to achieve with traditional chemical catalysts. caltech.edu These enzymatic approaches are at the forefront of sustainable pharmaceutical manufacturing.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For the synthesis of this compound, two key transition metal-catalyzed reactions are of particular importance: the Suzuki-Miyaura coupling for the introduction of the cyclopropyl group and the Buchwald-Hartwig amination for the installation of the amino group.

A plausible and efficient synthetic route involves the use of a pre-functionalized indane precursor, such as 4-bromo-2,3-dihydro-1H-inden-5-amine. This intermediate allows for a late-stage introduction of the cyclopropyl group via a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst in the presence of a suitable base and a phosphine ligand to couple an organoboron reagent, in this case, cyclopropylboronic acid, with the aryl bromide. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. organic-synthesis.comresearchgate.net

The following table outlines representative conditions for the Suzuki-Miyaura coupling of an aryl bromide with cyclopropylboronic acid, illustrating the typical parameters employed in such transformations.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Cyclopropylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 85 | 92 |

Alternatively, a synthetic strategy could involve the introduction of the amino group in the final step. This would necessitate a precursor such as 4-bromo-5-cyclopropyl-2,3-dihydro-1H-indene. The Buchwald-Hartwig amination would then be employed to form the C-N bond. This palladium-catalyzed reaction is highly versatile, allowing for the coupling of a wide range of aryl halides with various amines. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction conditions, including the choice of palladium precursor, phosphine ligand, and base, are critical for the successful amination of the sterically hindered indane substrate. chemrxiv.orgamazonaws.com

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of aryl bromides.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-tert-butylbenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 98 |

| 2 | 2-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 94 |

Organocatalytic Methods for Key Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. For the synthesis of this compound, organocatalysis can be instrumental in establishing the chirality of the indane core. Asymmetric synthesis of chiral amines and their precursors is a well-developed field within organocatalysis. nih.gov

One potential approach to introduce chirality into the indane framework is through an organocatalytic asymmetric Mannich reaction. This reaction can be used to construct a chiral β-amino carbonyl compound, which can then be further elaborated to form the desired chiral 2,3-dihydro-1H-inden-4-amine precursor. organic-chemistry.org Proline and its derivatives are often effective catalysts for such transformations, proceeding through an enamine intermediate to achieve high enantioselectivity.

The following table provides illustrative examples of organocatalytic asymmetric Mannich reactions, showcasing the types of catalysts and conditions that can be employed.

Table 3: Examples of Organocatalytic Asymmetric Mannich Reactions

| Entry | Aldehyde | Imine | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | (S)-Proline (20) | - | DMSO | RT | 95 | 99 |

| 2 | Cyclohexanecarbaldehyde | N-Boc-protected imine | O-TMS-diphenylprolinol (10) | Benzoic Acid | CH₂Cl₂ | 0 | 92 | 98 |

Furthermore, organocatalytic methods can be applied to the synthesis of the indane skeleton itself. For instance, intramolecular Michael additions or aldol (B89426) reactions catalyzed by chiral amines or phosphoric acids can be envisioned to construct the five-membered ring of the indane core with high stereocontrol. The resulting chiral indanone or indanol could then be converted to the target 4-aminoindane derivative through a series of functional group manipulations.

While direct organocatalytic routes to this compound are not extensively documented, the principles of asymmetric organocatalysis provide a clear and viable strategy for the enantioselective synthesis of its key chiral precursors, demonstrating the power and versatility of this catalytic approach.

Elucidation of Reaction Mechanisms and Transformational Pathways Involving 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine

Reactivity Profile of the Primary Amine Functionality

The primary amine group attached to the indane nucleus is a potent nucleophile and a key site for a variety of chemical reactions. Its reactivity is analogous to that of other primary aromatic amines, though it is influenced by the steric and electronic properties of the fused ring system.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. This characteristic allows it to react with a wide range of electrophilic species. Common electrophilic interactions include alkylation, acylation, and sulfonylation.

Alkylation: Direct alkylation with alkyl halides can occur, but the reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides, like benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu The sulfonamide formed from a primary amine, such as 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, contains an acidic proton on the nitrogen and is therefore soluble in aqueous base. msu.edu

| Reaction Type | Electrophile | Product Type |

| Acylation | Acetyl Chloride | N-(5-cyclopropyl-2,3-dihydro-1H-inden-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(5-cyclopropyl-2,3-dihydro-1H-inden-4-yl)benzenesulfonamide |

| Reductive Amination | Cyclohexanone, NaBH₃CN | N-cyclohexyl-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine |

| Imine Formation | Benzaldehyde | (E)-N-benzylidene-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine |

The primary amine functionality is a key participant in condensation reactions, most notably with carbonyl compounds. In the presence of an acid catalyst, it reacts with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically reversible and are fundamental in the synthesis of more complex molecular architectures.

Furthermore, the amine group can direct electrophilic aromatic substitution on the indane ring, although the primary mode of reactivity for the amine itself is nucleophilic substitution where it acts as the nucleophile.

Unveiling the Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while seemingly a simple saturated ring, possesses unique electronic properties due to significant ring strain and the "p-character" of its C-C bonds. This makes it susceptible to a variety of ring-opening and cycloaddition reactions not observed in larger cycloalkanes.

The inherent strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated thermally, photochemically, or through catalysis, particularly with transition metals.

Catalytic activation is a common strategy for cleaving the cyclopropane ring. Lewis acids can trigger ring-opening, especially in donor-acceptor (D-A) cyclopropanes where an electron-donating group and an electron-withdrawing group are attached to the ring, facilitating heterolytic bond cleavage. scispace.comacs.org In the case of this compound, protonation of the amine under acidic conditions would render the indanyl moiety strongly electron-withdrawing, potentially promoting a Lewis acid-catalyzed ring-opening.

Oxidative radical ring-opening provides another significant pathway for the transformation of cyclopropane derivatives. beilstein-journals.orgnih.govnih.gov These reactions can proceed through various mechanisms, including single-electron transfer (SET) from the amine or the addition of an external radical, leading to the formation of a cyclopropylcarbinyl radical which rapidly opens to a more stable homoallyl radical.

The cyclopropane ring can react with both electrophiles and nucleophiles under appropriate conditions.

Electrophilic Attack: The C-C bonds of the cyclopropane ring have significant p-character, allowing them to behave similarly to a carbon-carbon double bond in reactions with electrophiles. dalalinstitute.com Mechanistic studies on the closely related compound trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic attack, such as protonolysis, occurs regioselectively at the distal (C2-C3) bond of the cyclopropane ring, rather than the vicinal (C1-C2) bond adjacent to the phenyl ring. nih.gov This regioselectivity is attributed to the strong σ-withdrawing effect of the protonated amine group, which weakens the distal bond. nih.gov A similar outcome is expected for this compound under acidic conditions.

| Electrophile (E⁺) | Proposed Intermediate | Reaction Outcome |

| H⁺ (in superacid) | 1,3-dication | Friedel-Crafts type reaction with solvent (e.g., benzene) nih.gov |

| Br⁺ (from Br₂) | Bromonium ion intermediate | Ring-opened 1,3-dibromo product |

| Hg(OAc)₂ | Mercurinium ion intermediate | Ring-opened 1,3-addition product after nucleophilic trapping |

Nucleophilic Attack: Direct nucleophilic attack on a simple cyclopropane ring is generally unfavorable. Such reactions typically require the presence of a strong electron-withdrawing group on the ring to activate it towards attack, creating a donor-acceptor cyclopropane. nih.gov The cyclopropyl group in the title compound is attached to an aromatic ring bearing a donating amine group, making it an unlikely candidate for direct nucleophilic ring-opening. However, metabolic studies on other cyclopropylamine-containing drugs have shown that enzymatic oxidation can form reactive ring-opened intermediates that are subsequently trapped by biological nucleophiles like glutathione. hyphadiscovery.com

The unique structure of the cyclopropane ring allows it to participate as a three-carbon synthon in various formal cycloaddition and rearrangement reactions.

Cycloaddition Reactions: Transition metal-catalyzed or photochemically-induced [3+2] cycloadditions are powerful methods for constructing five-membered rings. sci-hub.senih.gov For example, N-aryl cyclopropylamines can undergo photochemical [3+2] cycloadditions with olefins. chemrxiv.org It is plausible that derivatives of this compound could engage in similar transformations. For instance, conversion of the amine to an imine could yield a substrate suitable for nickel-catalyzed [3+2] cycloaddition with enones to form substituted cyclopentanes. nih.gov

Rearrangements: Cyclopropane derivatives are prone to a variety of rearrangement reactions. The Cloke-Wilson rearrangement, for example, describes the conversion of cyclopropanes bearing an imino group into dihydropyrroles, driven by the release of ring strain. researchgate.net This pathway could be accessible from imine derivatives of the title compound. Additionally, transition metal-mediated rearrangements of cyclopropyl imines have been shown to proceed through metallacycle intermediates. nih.gov The reaction of N-cyclopropylanilines with nitrous acid has also been observed to cause selective cleavage and rearrangement of the cyclopropyl group via an amine radical cation intermediate. researchgate.net

Reactivity of the Dihydro-1H-indene Ring System

The dihydro-1H-indene core of this compound is a bicyclic system that combines features of both aromatic and aliphatic rings. The reactivity of this system is significantly influenced by the substituents on the aromatic portion.

Aromatic Substitution Mechanisms

The benzene (B151609) ring of the dihydro-1H-indene system is activated towards electrophilic aromatic substitution (SEAr) by the presence of the amino group (-NH2) and the cyclopropyl group. wikipedia.org Both groups are known to be electron-donating, thereby increasing the electron density of the aromatic ring and making it more nucleophilic. numberanalytics.comlibretexts.org

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Similarly, the cyclopropyl group can donate electron density to the aromatic ring through its unique Walsh orbitals, which have π-character. stackexchange.com This conjugative effect also tends to direct electrophiles to the ortho and para positions. stackexchange.com

Given the substitution pattern of this compound, the positions available for electrophilic attack are C5, C6, and C7. The directing effects of the amino and cyclopropyl groups would likely lead to a complex mixture of products, with the precise regioselectivity being dependent on the specific electrophile and reaction conditions.

Conversely, nucleophilic aromatic substitution (SNAr) on the aromatic ring is generally disfavored due to the high electron density. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups, which are absent in this molecule. nih.gov

Hydrogenation and Dehydrogenation Pathways

The dihydro-1H-indene ring system contains a five-membered aliphatic ring that can undergo hydrogenation and dehydrogenation reactions.

Hydrogenation: Catalytic hydrogenation of the aromatic ring of this compound would require forcing conditions, such as high pressure and temperature, due to the inherent stability of the aromatic system. shokubai.orgumaine.edu The five-membered ring is already saturated. Selective hydrogenation of the cyclopropyl ring is also a possibility under certain catalytic conditions, leading to the formation of a propyl-substituted derivative.

Dehydrogenation: Dehydrogenation of the five-membered ring to form the corresponding indene (B144670) derivative is a potential transformation. This could be achieved using various dehydrogenation catalysts, such as palladium on carbon (Pd/C), under appropriate conditions. The resulting fully aromatic indene system would be highly conjugated.

Mechanistic Investigations of Intramolecular Cyclizations and Rearrangements

The presence of the primary amine group in this compound opens up possibilities for various intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization: The amino group can act as a nucleophile in intramolecular reactions. For instance, if a suitable electrophilic center were introduced elsewhere in the molecule, the amino group could participate in a ring-forming reaction. While no specific examples for this exact molecule are documented, analogous cyclizations are known for various amino-containing compounds. nih.govfrontiersin.org

Rearrangements: Rearrangements involving the amino group are also conceivable. Under specific conditions, rearrangements such as the Hofmann or Curtius rearrangement could be employed if the amine were first converted to a suitable precursor like an amide or an acyl azide, respectively. youtube.com However, these would represent multi-step transformations rather than a direct rearrangement of the parent amine. Stevens-type rearrangements are also a possibility for tertiary amine derivatives under specific induction conditions. nih.gov

Influence of Stereochemistry on Reaction Outcomes

The this compound molecule itself is not chiral. However, reactions at the aliphatic portion of the dihydroindene ring or reactions that introduce a new chiral center can lead to stereoisomeric products.

For instance, if a reaction were to occur at one of the methylene (B1212753) groups of the five-membered ring, a new stereocenter could be created. The stereochemical outcome of such a reaction (i.e., whether it is stereoselective or stereospecific) would depend on the reaction mechanism and the presence of any chiral reagents or catalysts. masterorganicchemistry.comyoutube.com

Similarly, if the amine were to participate in a reaction that forms a new chiral center, the facial selectivity of the attack would determine the resulting stereochemistry. In the absence of any inherent chirality in the molecule or the reagents, a racemic mixture of enantiomers would be expected. nih.gov The synthesis of specific enantiomers of related aminoindane derivatives has been achieved using chiral auxiliaries or asymmetric catalysis, highlighting the importance of stereocontrol in these systems. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Structural Characterization of 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for determining the precise molecular structure of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. A suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dihydroindene core, the amine proton, and the protons of the cyclopropyl (B3062369) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide initial information about the electronic environment and neighboring protons for each signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and cyclopropyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unambiguously assign the structure, a series of two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the dihydroindene and cyclopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom's corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as the attachment of the cyclopropyl and amine groups to the indenamine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are predicted values and await experimental verification.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 (Cyclopropyl CH) | ||

| 9 (Cyclopropyl CH₂) | ||

| 10 (Cyclopropyl CH₂) | ||

| NH₂ |

Conformational Analysis and Dynamic NMR Studies

The five-membered ring of the 2,3-dihydro-1H-indene system is not planar and can adopt different envelope or twist conformations. Variable-temperature (VT) NMR studies could provide insights into the conformational dynamics of the ring and any restricted rotation of the cyclopropyl group. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers between different conformers.

Chiral Discrimination and Enantiomeric Purity Assessment via NMR

Since this compound is a chiral molecule, NMR spectroscopy can be used to assess its enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The reaction of the amine with a CDA would form diastereomers, which would exhibit distinct NMR signals, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the unambiguous confirmation of its elemental formula (C₁₂H₁₅N).

| Technique | Expected m/z |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ |

Fragmentation Pathway Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. Key fragmentation patterns would likely involve the loss of the amine group, cleavage of the cyclopropyl ring, and retro-Diels-Alder reactions within the indene (B144670) core. This analysis would provide further confirmation of the proposed structure.

Advanced Ionization Techniques (e.g., ESI, APCI)

Advanced ionization techniques are crucial in mass spectrometry for the analysis of chemical compounds. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods that allow for the analysis of molecules with minimal fragmentation, providing clear information about the molecular weight.

For this compound (C12H15N, Molecular Weight: 173.25 g/mol ), ESI-MS would likely produce a prominent protonated molecular ion [M+H]+ at m/z 174.26. doronscientific.com This is due to the basic nature of the primary amine group, which is readily protonated in the electrospray process. APCI, another soft ionization technique, could also be employed and would be expected to yield similar results, confirming the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data would provide the exact mass, confirming the elemental composition.

Hypothetical Mass Spectrometry Data

| Ionization Technique | Predicted Ion | Predicted m/z | Information Obtained |

| ESI | [M+H]⁺ | 174.26 | Molecular Weight Confirmation |

| APCI | [M+H]⁺ | 174.26 | Molecular Weight Confirmation |

| HRMS-ESI | [M+H]⁺ | 174.1283 | Elemental Composition (C12H16N⁺) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify functional groups and probe the vibrational modes of a molecule. mjcce.org.mk

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its distinct structural features. The primary amine (-NH2) group would exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range.

The aromatic ring would produce C-H stretching bands above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclopropyl group has specific C-H stretching frequencies around 3100-3000 cm⁻¹ and characteristic ring deformation (breathing) modes. The dihydroindenyl core would show aliphatic C-H stretching vibrations from the -CH2- groups just below 3000 cm⁻¹.

Hypothetical Vibrational Mode Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Cyclopropyl | C-H Stretch | 3000 - 3100 |

| Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Comparing the spectra of a compound in the solid state versus in solution can provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the N-H stretching bands of the amine group would be particularly sensitive to the molecule's environment.

In the solid state, strong intermolecular hydrogen bonding (N-H···N) would likely be present, leading to broader and red-shifted (lower frequency) N-H stretching bands compared to the spectrum in a non-polar solvent. In a dilute solution of a non-polar solvent, these intermolecular interactions are minimized, and the N-H bands would appear sharper and at higher frequencies. This comparison helps to understand the supramolecular arrangement in the solid state. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. mdpi.com

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data would allow for the precise determination of the molecular geometry. This includes the planarity of the aromatic ring, the conformation of the five-membered dihydroindenyl ring, and the orientation of the cyclopropyl and amine substituents. Bond lengths and angles would confirm the expected hybridization of the atoms. Since the molecule is achiral, the concept of absolute stereochemistry does not apply.

The crystal structure would reveal how the molecules are arranged in the crystal lattice. researchgate.net The primary amine group is a strong hydrogen bond donor, and it is expected that the crystal packing would be dominated by intermolecular hydrogen bonds. researchgate.net Specifically, N-H···N hydrogen bonds would likely link molecules into chains, sheets, or more complex three-dimensional networks.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Techniques such as Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure, ground state geometries, and spectroscopic properties of compounds. Similarly, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are instrumental in exploring conformational landscapes, molecular flexibility, and energetic barriers.

However, for this compound, specific data derived from these computational approaches are not present in the accessible scientific literature. This includes a lack of published research on:

Density Functional Theory (DFT) Studies: No specific DFT calculations detailing the electronic structure or ground state geometry of this compound have been found.

Hartree-Fock (HF) and Post-HF Methods: There is an absence of published energetic and spectroscopic predictions for this compound using HF or more advanced post-HF methods.

Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors: Calculation and analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this specific molecule are not documented.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: The scientific record lacks studies on the conformational landscape, energy minima, molecular flexibility, or rotational barriers of this compound investigated through MM or MD simulations.

While general principles of computational chemistry and studies on related structures—such as other inden derivatives or molecules containing a cyclopropyl group—are abundant, a scientifically accurate and detailed article on this compound necessitates specific research focused solely on this compound. Without such foundational data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further research and publication in the field of computational chemistry are required to illuminate the theoretical properties of this compound.

Computational Chemistry and Theoretical Modeling of 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

In Silico Interaction Studies

In silico interaction studies are pivotal for understanding how a molecule like 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine might recognize and bind to biological macromolecules, such as proteins. These computational techniques, primarily molecular docking, predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, without assessing efficacy or clinical outcomes. mdpi.com

Molecular docking involves placing a computationally generated 3D structure of the ligand into the binding site of a protein target. mdpi.com An algorithm then samples numerous possible conformations and orientations of the ligand within the site, and a scoring function estimates the binding affinity for each pose. scienceforecastoa.com These scores, typically expressed in units like kcal/mol, help rank potential ligands and predict key molecular interactions. mdpi.comscienceforecastoa.com

For a compound like this compound, a plausible target for such studies could be a monoamine transporter (MAT), given the known activity of many aminoindane derivatives. nih.govresearchgate.net Docking simulations would identify crucial interactions, such as hydrogen bonds between the amine group and polar residues (e.g., Aspartic Acid, Serine) in the binding pocket, as well as hydrophobic interactions involving the cyclopropyl (B3062369) and indan (B1671822) moieties. mdpi.com These studies are foundational for understanding the structural basis of molecular recognition.

Illustrative Docking Data for Aminoindane Analogs against a Hypothetical Monoamine Transporter

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Interacting Residues (Hypothetical) |

| 4-Aminoindan | -7.8 | Hydrogen Bond (Amine), Pi-Alkyl | ASP-79, PHE-320 |

| This compound | -8.5 | Hydrogen Bond (Amine), Hydrophobic (Cyclopropyl) | ASP-79, VAL-152, PHE-320 |

| 5-Methyl-2,3-dihydro-1H-inden-4-amine | -8.1 | Hydrogen Bond (Amine), Hydrophobic (Methyl) | ASP-79, VAL-152 |

| 2-Aminoindan | -7.5 | Hydrogen Bond (Amine) | ASP-79, TYR-156 |

Transition State Theory and Reaction Pathway Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate. rsc.orgrsc.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. rsc.orgpku.edu.cn For a potential synthesis of this compound, DFT could be used to investigate key steps, such as the introduction of the cyclopropyl group onto the indan skeleton or the formation of the amine.

The process involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy (ΔG‡) of the reaction. researchgate.net A lower activation energy corresponds to a faster reaction rate. For instance, in a cyclopropanation reaction, calculations can compare different mechanistic possibilities, such as concerted versus stepwise pathways, to determine the most favorable route. masterorganicchemistry.comnumberanalytics.com

Illustrative Calculated Activation Energies for a Hypothetical Synthetic Step

| Reaction Step (Hypothetical) | Computational Method | Solvent Model | Calculated Activation Energy (ΔG‡ in kcal/mol) |

| Friedel-Crafts Acylation on Indan | DFT (B3LYP/6-31G) | PCM (DCM) | 22.5 |

| Simmons-Smith Cyclopropanation | DFT (B3LYP/6-31G) | PCM (DCM) | 18.2 |

| Reductive Amination | DFT (B3LYP/6-31G*) | PCM (Methanol) | 15.7 |

Many chemical reactions can yield multiple isomers. Computational chemistry is instrumental in predicting which regio- or stereoisomer will be the major product. rsc.org

Regioselectivity: In reactions like electrophilic aromatic substitution on the indan ring system, the incoming substituent can attach at several different positions. Computational models can predict the outcome by comparing the activation energies for each possible pathway. acs.org Methods like RegioSQM use semiempirical calculations to determine the proton affinity of different aromatic carbons, which correlates strongly with the site of electrophilic attack. nih.govnih.gov For this compound, this would involve determining whether a substituent adds preferentially to the benzene (B151609) ring relative to the directing effects of the existing alkyl and amino groups.

Stereoselectivity: When a reaction can form different stereoisomers (enantiomers or diastereomers), the product ratio is determined by the relative energies of the corresponding transition states. rsc.org For example, if a chiral center were to be introduced during the synthesis of an indanamine derivative, DFT calculations could model the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) allows for a quantitative prediction of the enantiomeric excess (ee).

Illustrative Prediction of Regioselectivity in Electrophilic Bromination of a Substituted Indan

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |

| C5 | 2.1 | Minor |

| C6 | 3.5 | Trace |

| C7 | 0.0 | Major |

Structure-Reactivity Relationships (SRR) through Integrated Experimental and Computational Approaches

Structure-Reactivity Relationships (SRR) aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. Integrating experimental data with computational modeling provides a deeper understanding of these relationships. frontiersin.orgnih.gov While no specific SRR studies exist for this compound, this integrated approach is a cornerstone of modern chemical research.

In a typical study, a series of analogues would be synthesized and their properties (e.g., reaction rates, binding affinities) measured experimentally. researchgate.netacs.org Concurrently, computational methods are used to calculate various molecular descriptors for each analogue. These descriptors can include:

Electronic properties: Partial atomic charges, dipole moments, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area.

Topological properties: Connectivity indices.

By analyzing the correlation between the experimental results and the calculated descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net For instance, a QSAR study might reveal that the binding affinity of a series of aminoindane analogues to a specific transporter is strongly correlated with the electrostatic potential near the amine group and the hydrophobicity of the substituent at the 5-position. Such models can then be used to predict the activity of unsynthesized compounds, guiding future research. researchgate.netnih.gov

Illustrative Structure-Reactivity Relationship for Hypothetical Aminoindane Analogs

| Compound Analog (Substituent at C5) | Calculated HOMO Energy (eV) | Experimental Binding Affinity (Ki, nM) |

| Hydrogen | -5.21 | 150 |

| Methyl | -5.15 | 110 |

| Cyclopropyl | -5.09 | 85 |

| Fluoro | -5.35 | 250 |

Synthesis and Chemical Investigation of Analogues and Derivatives of 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine

Systematic Modification of the Cyclopropyl (B3062369) Moiety

One avenue of exploration is the introduction of substituents onto the cyclopropyl ring itself. For example, the synthesis of analogues with methyl or fluoro groups on the cyclopropyl ring can be envisioned. The presence of a methyl group could enhance hydrophobic interactions, while fluorine substitution can alter electronic properties and metabolic stability. beilstein-journals.org

Another approach involves the bioisosteric replacement of the cyclopropyl group with other small, strained ring systems, such as cyclobutyl or oxetanyl groups. nih.govnih.gov These modifications can modulate the conformational constraints and polarity of this region of the molecule. For instance, replacing the cyclopropyl with an oxetane (B1205548) ring would be expected to increase polarity and potentially improve aqueous solubility.

The synthesis of these modified analogues would likely involve the preparation of the appropriately substituted aryl halide precursor, followed by a Suzuki or similar cross-coupling reaction to introduce the modified cyclopropyl or other small ring moiety, prior to the elaboration of the indane ring and introduction of the amine group.

A hypothetical series of such modifications is presented in the table below, illustrating potential avenues for investigation.

| Modification | Rationale | Potential Synthetic Approach |

| 1-Methylcyclopropyl | Increased lipophilicity, potential for enhanced hydrophobic interactions. | Suzuki coupling with 1-methylcyclopropylboronic acid. |

| 1-Fluorocyclopropyl | Altered electronic properties, potential for improved metabolic stability. | Use of a fluorinated cyclopropyl building block in the synthesis. |

| Cyclobutyl | Alteration of ring strain and conformational profile. | Suzuki coupling with cyclobutylboronic acid. |

| Oxetanyl | Increased polarity, potential for improved solubility and hydrogen bonding. | Buchwald-Hartwig amination with an oxetanyl-substituted aryl halide. |

Diversification of Substitution Patterns on the Indane Ring System

The indane ring system provides a versatile platform for structural diversification, with multiple positions available for substitution on both the aromatic and aliphatic portions of the scaffold. researchgate.neteburon-organics.com Such modifications can be used to fine-tune the steric and electronic properties of the molecule.

The following table outlines potential substitution patterns on the indane ring and their rationale.

| Position of Substitution | Substituent | Rationale for Modification |

| 6-position (aromatic) | Fluoro, Chloro | Modulation of electronic properties and metabolic stability. |

| 7-position (aromatic) | Methoxy, Methyl | Alteration of lipophilicity and steric bulk. |

| 1-position (aliphatic) | Methyl | Introduction of a chiral center, steric influence. |

| 2-position (aliphatic) | gem-Dimethyl | Conformational locking of the cyclopentyl ring. |

Derivatization of the Amine Group (e.g., acylation, alkylation, sulfonylation)

Acylation: The reaction of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. A range of acyl groups, from simple acetyl to more complex benzoyl or heterocyclic acyl groups, can be introduced. This transformation converts the basic amine into a neutral amide, which can alter its interaction with biological targets and its physicochemical properties. researchgate.net

Alkylation: N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. beilstein-journals.orgnih.gov This allows for the introduction of one or two alkyl groups, leading to secondary or tertiary amines, respectively. Alkylation will affect the steric environment around the nitrogen atom and can modulate the amine's basicity.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This derivatization introduces a strongly electron-withdrawing group, significantly reducing the basicity of the nitrogen and introducing a potential hydrogen bond donor.

A summary of these derivatization strategies is provided in the table below.

| Derivative Type | Reagents and Conditions | Expected Property Changes |

| N-Acyl | Acyl chloride or anhydride, base | Neutralization of basicity, introduction of hydrogen bond acceptor. |

| N-Alkyl | Aldehyde/ketone and reducing agent, or alkyl halide | Increased steric bulk, modulation of basicity. |

| N-Sulfonyl | Sulfonyl chloride, base | Reduced basicity, introduction of hydrogen bond donor/acceptor. |

Synthesis and Evaluation of Stereoisomers and Diastereomers

The introduction of substituents on the aliphatic portion of the indane ring at positions 1, 2, or 3 can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. For example, a methyl group at the 1-position would result in a pair of enantiomers, (R)- and (S)-5-cyclopropyl-1-methyl-2,3-dihydro-1H-inden-4-amine.

The stereoselective synthesis of these isomers is a critical aspect of their chemical investigation, as different stereoisomers can exhibit distinct chemical and physical properties. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to obtain enantiomerically enriched products. nih.gov For instance, the asymmetric reduction of a suitable indanone precursor could be a key step in establishing the desired stereochemistry at the 1-position. ajpamc.com

Once synthesized, the separation of stereoisomers can be achieved by chiral chromatography or by derivatization with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. The absolute configuration of the separated isomers can be determined by techniques such as X-ray crystallography or by comparison with known compounds.

The evaluation of the chemical properties of individual stereoisomers is important to understand the impact of the three-dimensional arrangement of atoms on factors such as crystal packing, solubility, and reactivity.

Influence of Structural Modifications on Chemical Stability and Reactivity Profiles

The chemical stability and reactivity of this compound and its analogues are influenced by the interplay of the various structural motifs. The cyclopropyl group, while generally stable, can be susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent functionalities. chemrxiv.org The stability of the cyclopropylamine (B47189) moiety can also be pH-dependent. nih.gov

Modifications to the indane ring can also impact stability. For example, the introduction of electron-withdrawing groups on the aromatic ring can affect the oxidative stability of the molecule. The presence of substituents on the aliphatic ring may influence the rate of reactions at adjacent positions due to steric hindrance or electronic effects.

The reactivity of the amine group is a central feature of the molecule's chemical profile. Derivatization of the amine, as discussed in section 6.3, will significantly alter its reactivity. For instance, acylation to form an amide will render the nitrogen nucleophilic, while alkylation to a secondary or tertiary amine will maintain or slightly increase its nucleophilicity.

Systematic studies are required to quantify these effects. For example, the stability of a series of analogues could be assessed under stressed conditions (e.g., varying pH, temperature, and exposure to light) and the degradation products characterized. The reactivity of the amine group in different analogues could be compared by measuring the rates of standard derivatization reactions.

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound should be guided by a clear understanding of the structure-property relationships gleaned from the systematic modifications described in the preceding sections. blogspot.comnih.gov The goal is to design new molecules with desired chemical and physical characteristics in a predictable manner.

A key principle is the use of computational modeling to predict the properties of virtual compounds before their synthesis. Techniques such as quantitative structure-activity relationship (QSAR) studies can be employed if a sufficient dataset of analogues and their properties is available. frontiersin.org Molecular mechanics and quantum mechanics calculations can be used to predict conformational preferences, electronic properties, and reactivity.

For example, if the objective is to increase the polarity of the molecule, the rational design process might focus on introducing polar functional groups on the indane ring or replacing the cyclopropyl group with a more polar bioisostere like an oxetane. If enhanced metabolic stability is desired, modifications could be targeted at known metabolic hotspots, such as the introduction of fluorine atoms or the replacement of a metabolically labile group with a more robust one. nih.gov

The design process should be iterative. A set of novel analogues is designed based on existing data and computational predictions. These compounds are then synthesized and their properties are experimentally determined. The new data is then used to refine the design principles and guide the next round of analogue design. This cycle of design, synthesis, and evaluation is fundamental to the efficient discovery of new chemical entities with optimized properties.

Synthetic Utility and Applications in Advanced Organic Synthesis

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block is rooted in the reactivity of its primary amine and the specific stereoelectronic properties of its cyclopropyl-indane scaffold. Organic chemists leverage this compound as a foundational element for constructing more elaborate molecules. The amine group serves as a nucleophilic handle, enabling reactions such as acylation, alkylation, and arylation to introduce a wide array of functional groups.

The cyclopropyl (B3062369) moiety is not merely a passive substituent; its inherent ring strain and electronic character can influence the reactivity of the neighboring aromatic ring and the amine group. This can be exploited in various synthetic strategies to achieve desired chemical outcomes. The rigid dihydroindene framework provides a defined three-dimensional structure, which is a desirable trait when designing molecules with specific spatial arrangements, such as those intended for biological applications.

The versatility of this building block is further demonstrated by its potential to participate in carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of numerous organic compounds, including pharmaceuticals and materials. The combination of the reactive amine and the unique carbocyclic core makes this compound a valuable starting material for generating molecular diversity.

Application in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple starting materials. researchgate.net

While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, its structure, featuring a primary amine, suggests its potential as a suitable component for such reactions. Primary amines are classic inputs for many well-known MCRs, including the Ugi and Passerini reactions, which are staples in combinatorial chemistry and drug discovery. nih.gov

For instance, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield a complex bis-amide product. The resulting molecule would possess a high degree of structural complexity, incorporating the rigid cyclopropyl-indane framework. The ability to introduce four points of diversity in a single step highlights the potential of this compound in the rapid generation of chemical libraries for screening purposes.

The table below illustrates the potential reactants in a hypothetical Ugi reaction involving this compound.

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Amine | This compound | Provides the nitrogen atom for one of the amide bonds. |

| Carbonyl Compound | Benzaldehyde | Provides the carbon backbone for the α-amino acyl amide. |

| Isocyanide | tert-Butyl isocyanide | Provides the carbon and nitrogen for the second amide bond. |

| Carboxylic Acid | Acetic acid | Provides the acyl group for the first amide bond. |

Precursor in Chiral Auxiliary and Ligand Design

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The rigid framework and the presence of a reactive amine group in this compound make its derivatives potential candidates for chiral auxiliaries. If resolved into its individual enantiomers, this compound could be used to direct asymmetric transformations. For example, it could be acylated and the resulting amide used to direct stereoselective alkylation or aldol (B89426) reactions at the α-position. After the desired stereocenter is set, the auxiliary could be cleaved and potentially recycled.

In the field of asymmetric catalysis, chiral ligands are crucial for inducing enantioselectivity. The amine functionality of this compound provides a convenient point for the attachment of coordinating groups, such as phosphines or other heteroatoms, to create novel chiral ligands. The defined stereochemistry and conformational rigidity of the cyclopropyl-indane backbone could lead to well-defined metal complexes with specific catalytic properties.

The design of such ligands would involve the synthesis of derivatives where the nitrogen atom is part of a larger chelating system. The steric and electronic properties of the cyclopropyl-indane moiety would play a critical role in creating a chiral environment around the metal center, which is essential for effective asymmetric induction.

Role in the Development of New Reaction Methodologies

The unique structural features of this compound could be exploited in the development of new reaction methodologies. The strained cyclopropyl group can participate in a variety of ring-opening reactions, which could be triggered by the neighboring amine group or by external reagents. Such transformations could lead to the formation of novel carbocyclic and heterocyclic systems that would be difficult to access through other synthetic routes.

For example, under specific catalytic conditions, the cyclopropane (B1198618) ring could undergo cleavage and rearrangement, providing a pathway to more complex molecular scaffolds. The development of such methodologies would expand the synthetic chemist's toolbox and provide access to new chemical space. Research in this area would likely focus on transition-metal-catalyzed reactions that can selectively activate the C-C bonds of the cyclopropane ring.

Integration into Specialized Chemical Synthesis Pathways

The application of this compound as an intermediate in specialized chemical synthesis pathways is a testament to its value as a building block. In the total synthesis of complex natural products or in the development of novel pharmaceutical agents, intermediates with well-defined structures and reactive functional groups are highly sought after.

While specific, publicly documented total syntheses incorporating this exact molecule are not readily found, its structural motifs are present in various biologically active compounds. The cyclopropyl group, for instance, is a feature in a number of natural products and pharmaceuticals, where it can impart favorable properties such as metabolic stability and conformational constraint. nih.gov

The integration of this compound into a synthetic pathway would likely involve its initial functionalization through the amine group, followed by a series of transformations to build up the target molecule. The rigid indane backbone would serve to control the relative stereochemistry of newly introduced functional groups, which is a critical aspect of complex molecule synthesis.

The table below summarizes the potential applications of this compound in various stages of organic synthesis.

| Application Area | Key Feature Utilized | Potential Outcome |

|---|---|---|

| Building Block Chemistry | Reactive primary amine and unique scaffold | Access to a diverse range of derivatives. |

| Multi-Component Reactions | Primary amine functionality | Rapid generation of complex molecular libraries. |

| Asymmetric Synthesis | Chiral nature (if resolved) and rigid framework | Development of new chiral auxiliaries and ligands. |

| Methodology Development | Strained cyclopropyl ring | Novel ring-opening and rearrangement reactions. |

| Total Synthesis | Defined structure and reactive handle | Key intermediate for complex target molecules. |

Emerging Research Avenues and Future Perspectives for 5 Cyclopropyl 2,3 Dihydro 1h Inden 4 Amine Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of aromatic amines has traditionally relied on methods that are often resource-intensive and generate significant waste. Modern chemistry is increasingly focused on the adoption of green chemistry principles to mitigate environmental impact. rsc.orgrsc.org These principles include maximizing atom economy, using renewable feedstocks, employing safer solvents, and utilizing catalytic rather than stoichiometric reagents. youtube.com

Future research into the synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine will likely prioritize these green principles. Potential strategies include:

Catalytic Hydrogenation and Amination: Moving away from classical multi-step syntheses that may involve nitration followed by reduction, newer methods could employ direct amination or reductive amination of a corresponding ketone precursor. organic-chemistry.orgmdpi.com Catalytic systems, particularly those using earth-abundant metals, are central to this approach.

Biocatalysis: The use of enzymes, either in isolated form or within whole-cell systems, offers a highly selective and environmentally benign route to amines. researchgate.net Enzymes can operate in aqueous media under mild conditions, reducing both energy consumption and the use of hazardous organic solvents. nih.gov

Renewable Feedstocks: A long-term goal is the synthesis of chemical scaffolds from renewable biomass rather than petrochemical sources. chemistryviews.org Research could explore pathways to synthesize the indane core from bio-based platform molecules. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this indanamine could lead to higher yields and purity while minimizing waste. thalesnano.com

Table 1: Comparison of Synthetic Approaches for Aromatic Amines

| Method | Typical Reagents/Conditions | Green Chemistry Considerations |

|---|---|---|

| Traditional (e.g., Nitration/Reduction) | Nitrating acids (HNO₃/H₂SO₄), metal reductants (Fe, Sn, Zn) in acid | Low atom economy, harsh conditions, hazardous reagents, significant waste. |

| Catalytic Reductive Amination | Ketone precursor, NH₃, H₂, metal catalyst (e.g., Pd, Ni, Ru) | High atom economy, water as a byproduct, potential for recyclable catalysts. acs.org |

| Biocatalysis (e.g., Transaminases) | Ketone precursor, amine donor, enzyme in aqueous buffer | Mild conditions (room temp, neutral pH), highly selective, biodegradable catalyst. researchgate.net |

| Hydrogen Borrowing | Alcohol precursor, NH₃, catalyst | High atom economy, uses more available alcohol precursors, water is the only byproduct. rsc.org |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound provide multiple avenues for exploring novel chemical reactions.

The cyclopropyl (B3062369) group , due to its significant ring strain and unique electronic properties (exhibiting partial double-bond character), is not merely an inert substituent. fiveable.mewikipedia.org It can participate in a variety of ring-opening reactions, serving as a three-carbon synthon. Emerging strategies that could be applied include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable the ring-opening of aryl cyclopropanes to generate radical intermediates. bohrium.comrawdatalibrary.netnjtech.edu.cn This would allow for 1,3-difunctionalization, where new groups are added to the ends of the opened three-carbon chain, dramatically increasing molecular complexity. researchgate.net

Lewis Acid-Mediated Transformations: The presence of Lewis acids can promote the ring-opening of cyclopropyl ketones, leading to cascade reactions and the formation of new cyclic systems. acs.org Similar principles could be applied to derivatives of the target amine.